4-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE
Description
This compound is a benzamide derivative featuring a 1,3-benzothiazole core substituted with methoxy and methyl groups at the 4- and 7-positions, respectively. The benzamide moiety is further modified with a chloro substituent at the 4-position and a morpholine-containing ethyl group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S.ClH/c1-15-3-8-18(28-2)19-20(15)30-22(24-19)26(10-9-25-11-13-29-14-12-25)21(27)16-4-6-17(23)7-5-16;/h3-8H,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQAKUBGYGWFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Chloro-N-(4-Methoxy-7-Methyl-1,3-Benzothiazol-2-Yl)-N-[2-(Morpholin-4-Yl)Ethyl]Benzamide Hydrochloride is a novel derivative of benzothiazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological properties. The specific structural features include:
- Chlorine atom at the 4-position
- Methoxy group at the 7-position
- Morpholine substituent contributing to its solubility and bioactivity
The molecular formula is with a molecular weight of approximately 363.87 g/mol .
The primary biological activity of this compound is attributed to its interaction with specific biological targets:
- Inhibition of DprE1 : This enzyme is crucial for the cell wall biosynthesis of Mycobacterium tuberculosis. Inhibiting DprE1 disrupts the formation of arabinogalactan, leading to bacterial cell death.
- Antiviral Activity : Similar derivatives have shown potential against viruses such as Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G, which inhibits viral replication .
- Antitumor Properties : Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar antitumor activity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various strains:
| Organism | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Effective | |
| Escherichia coli | Moderate | |
| Staphylococcus aureus | Effective |
Antiviral Activity
In vitro studies on antiviral efficacy against HBV showed promising results:
Antitumor Activity
Cytotoxicity studies have demonstrated significant effects on cancer cell lines:
Case Studies and Research Findings
Several studies have highlighted the efficacy of benzothiazole derivatives in various therapeutic areas:
- Antimicrobial Studies : A study demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.
- Antiviral Research : The derivative IMB-0523 was shown to inhibit HBV effectively in both in vitro and in vivo models, showcasing the potential for further development into therapeutic agents against viral infections .
- Anticancer Properties : In a comparative study, benzothiazole derivatives demonstrated higher cytotoxicity than conventional chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that the compound can induce apoptosis and inhibit cell proliferation in human cancer cells such as A431 (epidermoid carcinoma) and A549 (lung carcinoma). The mechanism is believed to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives, revealing that compounds with similar structural motifs demonstrated IC50 values indicating effective inhibition of cancer cell growth at low concentrations. This suggests potential for development as an anticancer therapeutic agent.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been linked to its interaction with essential enzymes such as dihydroorotase and DNA gyrase, which are critical for bacterial replication.
Research Findings:
In vitro studies have demonstrated that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity positions it as a candidate for further development in treating bacterial infections.
Ion Channel Modulation
The compound's structural features suggest potential applications in modulating ion channels, particularly voltage-gated sodium channels. This could be relevant for developing new local anesthetics or analgesics.
Mechanism of Action:
The benzothiazole framework is known to interact with ion channels by stabilizing specific conformations, which can lead to altered channel function. This property may be exploited in pain management therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound differs significantly from benzimidazole-based analogs, such as 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5/6-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (3s/3t) (). Key distinctions include:
The benzothiazole core in the target compound may confer greater thermal stability compared to benzimidazoles, as suggested by the higher melting points of related benzothiazole derivatives (e.g., >150°C) versus 3s/3t (92–96°C) .
Physicochemical Properties
- Solubility : The hydrochloride salt likely improves water solubility compared to neutral analogs like 3s/3t. Morpholine’s hydrophilic nature further enhances solubility, whereas sulfonyl and pyridyl groups in 3s/3t may reduce it.
- Synthetic Yield : While the target compound’s yield is unspecified, 3s/3t were synthesized in 87% yield, indicating efficient coupling reactions typical of benzimidazole sulfonylation .
Data Tables
Table 2: Functional Group Impact
| Group | Target Compound | 3s/3t |
|---|---|---|
| Amide | Stabilizes conformation | Absent |
| Sulfinyl/Sulfonyl | Absent | Enhances acidity |
| Morpholine | Improves solubility | Absent |
Q & A
Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzothiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives .
- Step 2: Introduction of the morpholinoethyl group via nucleophilic substitution or alkylation reactions under inert atmospheres (e.g., N₂) .
- Step 3: Benzamide coupling using activating agents like HATU or EDC in aprotic solvents (e.g., DMF or DCM) .
Critical Parameters:
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or DCM | Higher polarity improves solubility of intermediates . |
| Temperature | 0–5°C (alkylation); 25–40°C (coupling) | Prevents side reactions (e.g., hydrolysis) . |
| Catalyst | Pd/C (for hydrogenation) | Reduces nitro groups without degrading benzothiazole . |
| Purification | HPLC or column chromatography | Removes unreacted morpholine derivatives . |
Basic: How is the molecular structure characterized using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at ~529.5 g/mol) .
- Computational Modeling: DFT calculations predict electron distribution in the benzothiazole ring, influencing reactivity .
Basic: What are the key physicochemical properties relevant to experimental handling?
Methodological Answer:
- Solubility: Hydrochloride salt enhances water solubility (>50 mg/mL), critical for in vitro assays. Use DMSO for stock solutions .
- Stability:
- pH Sensitivity: Degrades in alkaline conditions (pH >8); store at pH 4–6 .
- Thermal Stability: Stable at ≤25°C; avoid freeze-thaw cycles to prevent precipitation .
- Hygroscopicity: Absorbs moisture; store desiccated at -20°C .
Advanced: How to optimize reaction conditions during scale-up synthesis with conflicting yield data?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., solvent ratio, catalyst loading). For example, a 2 factorial design resolves interactions between temperature, solvent, and reaction time .
- Parallel Synthesis: Test multiple conditions simultaneously (e.g., varying morpholine equivalents from 1.2–2.0) to identify robust parameters .
- Case Study: A study reported 45–72% yields for benzamide coupling; DoE revealed excess EDCI (1.5 eq.) and slow reagent addition improved reproducibility to 68±3% .
Advanced: How to resolve discrepancies in reported biological activities across assays?
Methodological Answer:
- Assay Validation:
- Enzyme Inhibition: Compare IC values under standardized ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive binding .
- Cell-Based Assays: Normalize data to cell viability (MTT assay) and use internal controls (e.g., staurosporine) .
- Meta-Analysis: A 2021 study found 10x variability in IC (1–10 µM) due to differences in protein binding; use dialysis to quantify free compound .
Advanced: What computational approaches predict structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Molecular Docking: AutoDock Vina models interactions with target enzymes (e.g., kinase binding pockets). The morpholine group’s orientation affects hydrogen bonding .
- QSAR Models: Use Hammett constants (σ) for substituents on the benzamide ring to predict electron-withdrawing effects on potency .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories; chloro substituent reduces conformational flexibility .
Advanced: How to design stability studies for degradation pathway analysis?
Methodological Answer:
- Forced Degradation: Expose to 0.1M HCl/NaOH (40°C, 24h) or 3% HO to identify hydrolytic/oxidative products .
- Analytical Tools:
- HPLC-MS: Track degradation products (e.g., demethylation at methoxy group) .
- Kinetic Modeling: Calculate activation energy (E) using Arrhenius plots to predict shelf-life .
Advanced: What experimental approaches elucidate enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies:
- Lineweaver-Burk Plots: Determine inhibition type (competitive vs. non-competitive) by varying substrate concentration .
- Biophysical Assays:
- SPR (Surface Plasmon Resonance): Measure binding affinity (K) in real-time; reported K = 120 nM for kinase target .
- ITC (Isothermal Titration Calorimetry): Quantify enthalpy changes during binding; entropy-driven interactions suggest hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
